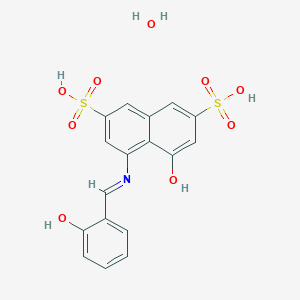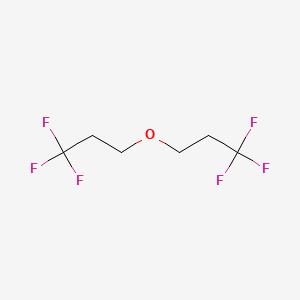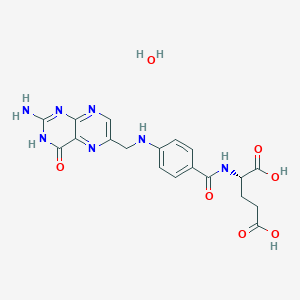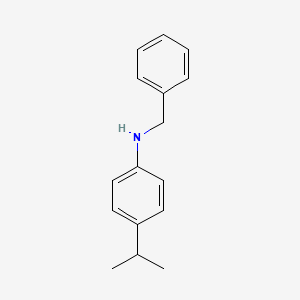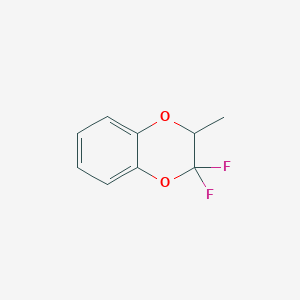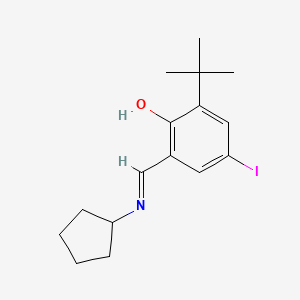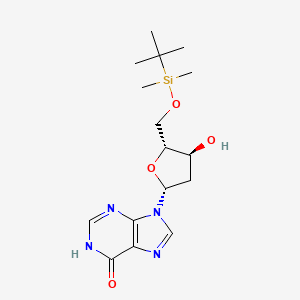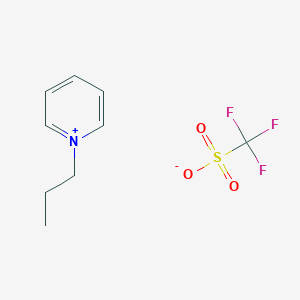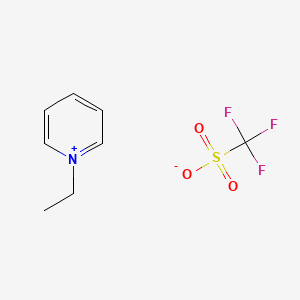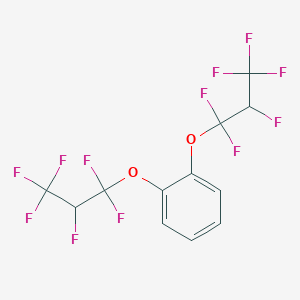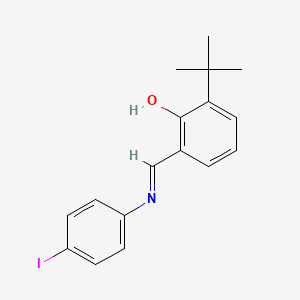
N-(3-tert-Butylsalicylidene)-4-iodoaniline
Übersicht
Beschreibung
N-(3-tert-Butylsalicylidene)-4-iodoaniline, or N-TBSI, is an organic compound with a wide range of applications in scientific research. It is used in organic synthesis, biochemistry, and molecular biology, and can be applied to a variety of lab experiments. This compound is a derivative of aniline, an aromatic amine, and is composed of a tert-butyl group and a salicylidene group attached to a 4-iodoaniline group. N-TBSI has a wide range of properties, including high reactivity and low toxicity, which make it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-TBSI has a wide range of applications in scientific research. It can be used in organic synthesis, biochemistry, and molecular biology. In organic synthesis, N-TBSI can be used as a reagent to catalyze a variety of reactions, including Diels-Alder reactions and Wittig reactions. In biochemistry, it can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. In molecular biology, N-TBSI can be used to study gene expression and DNA replication.
Wirkmechanismus
N-TBSI is highly reactive and can be used to catalyze a variety of reactions. In organic synthesis, it acts as a catalyst to promote Diels-Alder and Wittig reactions. In biochemistry, it can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. In molecular biology, it can be used to study gene expression and DNA replication.
Biochemical and Physiological Effects
N-TBSI is a highly reactive compound and can be toxic if ingested or inhaled. It can also cause skin irritation and eye irritation if it comes into contact with the skin or eyes. However, when used in laboratory experiments, N-TBSI is generally considered to be safe and non-toxic.
Vorteile Und Einschränkungen Für Laborexperimente
N-TBSI has a number of advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of reactions. It is also relatively non-toxic, which makes it safe for use in laboratory experiments. However, it can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
Zukünftige Richtungen
The potential applications of N-TBSI are vast and are still being explored. It has potential applications in drug design and drug delivery, as well as in the development of new catalysts and reagents. It can also be used to study protein-protein interactions, as well as to identify and characterize proteins. Additionally, it can be used to study gene expression and DNA replication. Furthermore, N-TBSI can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. Finally, N-TBSI can be used to study the structure and function of proteins, as well as to identify and characterize proteins.
Eigenschaften
IUPAC Name |
2-tert-butyl-6-[(4-iodophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-17(2,3)15-6-4-5-12(16(15)20)11-19-14-9-7-13(18)8-10-14/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHXXFLSQKQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



